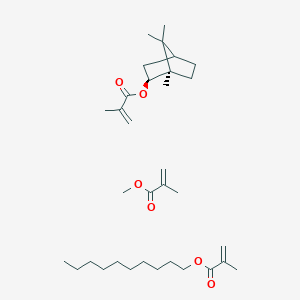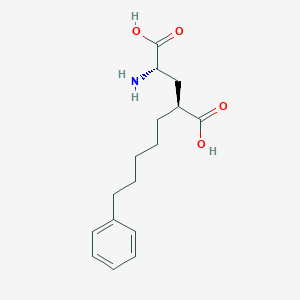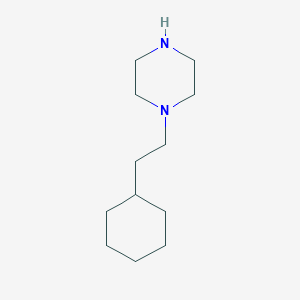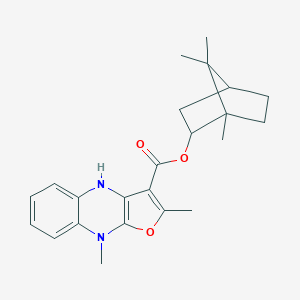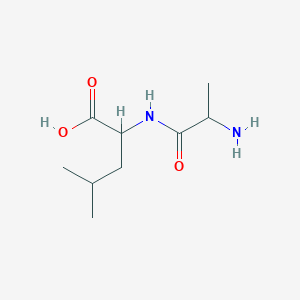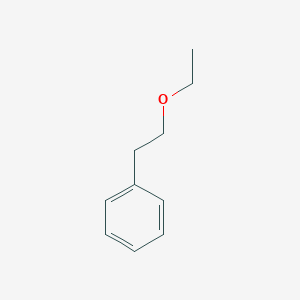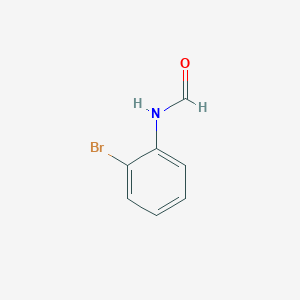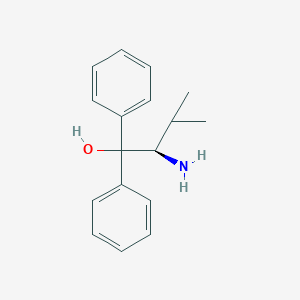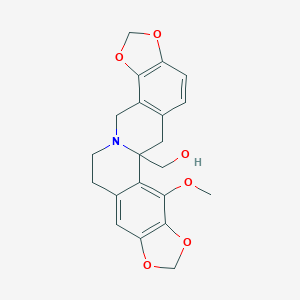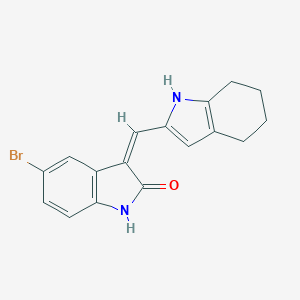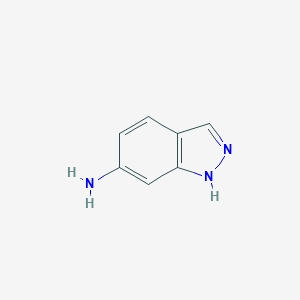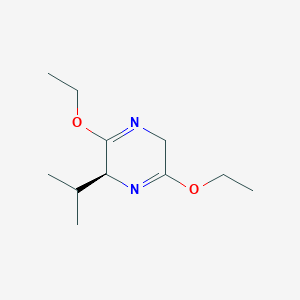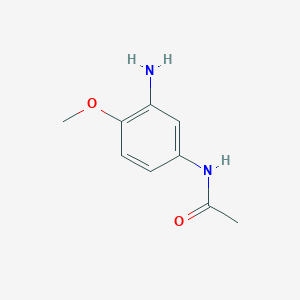![molecular formula C6H10Cl2F4OSi B160917 Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane CAS No. 1692-54-2](/img/structure/B160917.png)
Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane, also known as TMCTS, is a chemical compound that is widely used in scientific research. It is a versatile reagent that has a wide range of applications in various fields, including organic synthesis, materials science, and surface chemistry. In
Applications De Recherche Scientifique
Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of silicon-containing compounds. It is also used in the preparation of functionalized surfaces, such as self-assembled monolayers. In addition, Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane is used as a crosslinking agent in the preparation of silicone elastomers and in the modification of polymers.
Mécanisme D'action
The mechanism of action of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane is not fully understood. However, it is believed to react with hydroxyl groups present on the surface of materials, forming a covalent bond with the surface. This results in the formation of a stable, functionalized surface that can be used for a variety of applications.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane. However, it is believed to be relatively non-toxic and non-carcinogenic. It is also considered to be a low-risk chemical, with no significant hazards associated with its use.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane is its versatility. It can be used in a wide range of applications, from organic synthesis to materials science. It is also relatively easy to handle and store, making it a popular choice for researchers. However, there are some limitations to its use. For example, it can be difficult to control the extent of functionalization when using Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane, which can lead to inconsistent results. In addition, it can be expensive, which may limit its use in some laboratories.
Orientations Futures
There are many potential future directions for the use of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane in scientific research. One area of interest is the development of new functionalized surfaces using Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane. This could lead to the creation of new materials with unique properties and applications. Another area of interest is the use of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane in the synthesis of new silicon-containing compounds. This could lead to the development of new drugs, catalysts, and materials. Finally, there is potential for the use of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane in the field of nanotechnology, where it could be used to create new nanostructures with unique properties.
Conclusion:
In conclusion, Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane is a versatile reagent that has a wide range of applications in scientific research. It is commonly used in organic synthesis, materials science, and surface chemistry. While there are some limitations to its use, it is considered to be a low-risk chemical with no significant hazards associated with its use. There are many potential future directions for the use of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane in scientific research, including the development of new functionalized surfaces, the synthesis of new silicon-containing compounds, and the use of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane in nanotechnology.
Méthodes De Synthèse
Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane can be synthesized using a variety of methods. One of the most common methods is the reaction of dichloromethylsilane with 3-(1,1,2,2-tetrafluoroethoxy)propyl magnesium bromide. This reaction results in the formation of Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane as a colorless liquid. Another method involves the reaction of dichloromethylsilane with 3-(1,1,2,2-tetrafluoroethoxy)propene in the presence of a catalyst such as palladium on carbon.
Propriétés
Numéro CAS |
1692-54-2 |
|---|---|
Nom du produit |
Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane |
Formule moléculaire |
C6H10Cl2F4OSi |
Poids moléculaire |
273.12 g/mol |
Nom IUPAC |
dichloro-methyl-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane |
InChI |
InChI=1S/C6H10Cl2F4OSi/c1-14(7,8)4-2-3-13-6(11,12)5(9)10/h5H,2-4H2,1H3 |
Clé InChI |
YDAPSIYKUYWNDG-UHFFFAOYSA-N |
SMILES |
C[Si](CCCOC(C(F)F)(F)F)(Cl)Cl |
SMILES canonique |
C[Si](CCCOC(C(F)F)(F)F)(Cl)Cl |
Autres numéros CAS |
1692-54-2 |
Synonymes |
dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



